molecular formula C9H5BrClNO B2916868 2-Bromo-5-(4-chlorophenyl)oxazole CAS No. 1895362-03-4

2-Bromo-5-(4-chlorophenyl)oxazole

Cat. No. B2916868
CAS RN: 1895362-03-4
M. Wt: 258.5
InChI Key: RJXJFOULDXKGFA-UHFFFAOYSA-N
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Description

“2-Bromo-5-(4-chlorophenyl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound “2-Bromo-5-(4-chlorophenyl)oxazole” has bromine and chlorine substituents on the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-(4-chlorophenyl)oxazole” are not detailed in the available resources, oxazole derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Extended Oxazoles : 2-Bromo-5-(4-chlorophenyl)oxazole derivatives, like 2-(halomethyl)-4,5-diaryloxazoles, have been shown to be reactive scaffolds for synthetic elaboration, useful in the synthesis of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).

Anticancer and Antimicrobial Properties

  • Anticancer and Antimicrobial Agents : Some compounds incorporating 2-Bromo-5-(4-chlorophenyl)oxazole have shown significant anticancer and antimicrobial activities. These include derivatives like 1,3-oxazole clubbed pyridyl-pyrazolines (Katariya, Vennapu, & Shah, 2021).

Organic Synthesis

  • Palladium-catalyzed Direct Arylation : The compound is useful in the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, enabling efficient access to various (hetero)aryloxazoles (Verrier, Martin, Hoarau, & Marsais, 2008).

Solar Photo-Thermochemical Syntheses

  • Solar Photo-Thermochemical Syntheses : 2-Bromo-5-(4-chlorophenyl)oxazole derivatives have been synthesized using solar photo-thermochemical methods, demonstrating the potential for greener synthetic approaches (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Antibacterial Study

  • Antibacterial Properties : Novel compounds containing the 2-Bromo-5-(4-chlorophenyl)oxazole fragment have exhibited good antibacterial activity against various bacterial strains, indicating potential pharmaceutical applications (Mehta, 2016).

Cross-Coupling Reactions

  • Cross-Coupling Reactions : This compound has been used in the synthesis of 2,4-disubstituted oxazoles, demonstrating selectivity for cross-coupling reactions, which is vital for complex organic syntheses (Young, Smith, & Taylor, 2004).

Regioselective Bromination

  • Regioselective Bromination : 2-Bromo-5-(4-chlorophenyl)oxazole derivatives are useful in regioselective bromination, essential for creating specific bonds in complex molecules (Li, Buzon, & Zhang, 2011).

Future Directions

Oxazole derivatives, including “2-Bromo-5-(4-chlorophenyl)oxazole”, have been the subject of ongoing research due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities.

properties

IUPAC Name

2-bromo-5-(4-chlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXJFOULDXKGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(4-chlorophenyl)oxazole

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